molecular formula C8H6BrNSe B14629191 (2-Bromophenyl)methyl selenocyanate CAS No. 57239-50-6

(2-Bromophenyl)methyl selenocyanate

Cat. No.: B14629191
CAS No.: 57239-50-6
M. Wt: 275.01 g/mol
InChI Key: BSDKDQJAMNCZGA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6BrNSe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyl selenocyanate typically involves the reaction of 2-bromobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl selenocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)methyl selenocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which (2-Bromophenyl)methyl selenocyanate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can affect various cellular pathways, including antioxidant defense mechanisms and redox signaling .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methyl selenocyanate
  • (2-Fluorophenyl)methyl selenocyanate
  • (2-Iodophenyl)methyl selenocyanate

Uniqueness

(2-Bromophenyl)methyl selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

CAS No.

57239-50-6

Molecular Formula

C8H6BrNSe

Molecular Weight

275.01 g/mol

IUPAC Name

(2-bromophenyl)methyl selenocyanate

InChI

InChI=1S/C8H6BrNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2

InChI Key

BSDKDQJAMNCZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se]C#N)Br

Origin of Product

United States

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